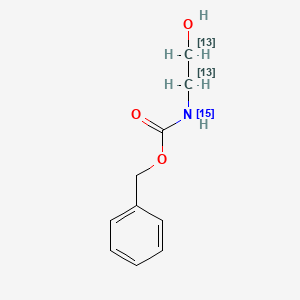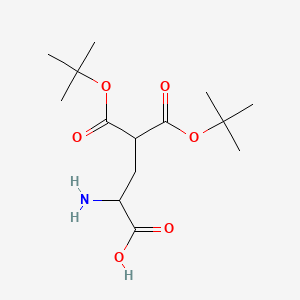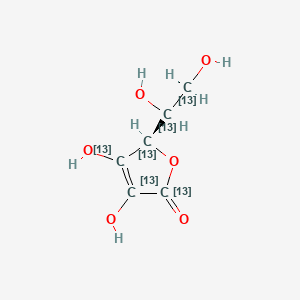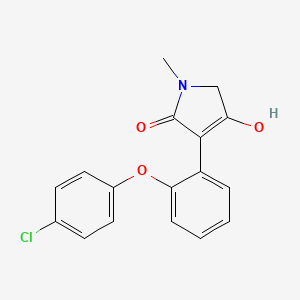
Lornoxicam-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lornoxicam-d4 is a deuterated form of Lornoxicam, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the oxicam class. It is characterized by its analgesic, anti-inflammatory, and antipyretic properties. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Lornoxicam due to the presence of deuterium atoms, which can provide more detailed insights through mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lornoxicam-d4 involves the incorporation of deuterium atoms into the Lornoxicam molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O) or deuterated solvents.
Chemical Synthesis: Starting from deuterated precursors, the synthesis follows the same pathway as Lornoxicam, ensuring that the deuterium atoms are retained throughout the process.
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.
Purification Steps: Employing techniques such as chromatography to isolate and purify the deuterated compound.
Chemical Reactions Analysis
Types of Reactions: Lornoxicam-d4 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its reduced forms, often involving reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in this compound are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Deuterated solvents such as deuterated chloroform or deuterium oxide.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced forms of this compound.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Lornoxicam-d4 is widely used in scientific research due to its deuterated nature, which provides several advantages:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Lornoxicam.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates through mass spectrometry.
Drug Interaction Studies: Investigates interactions with other drugs and their impact on Lornoxicam metabolism.
Biological Research: Used in studies related to inflammation, pain management, and fever reduction.
Industrial Applications: Employed in the development of new formulations and drug delivery systems.
Mechanism of Action
Lornoxicam-d4, like Lornoxicam, exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins and thromboxanes, which are mediators of inflammation, pain, and fever. The reduction in prostaglandin levels leads to decreased inflammation, pain relief, and fever reduction. The presence of deuterium atoms does not significantly alter the mechanism of action but provides more detailed insights into the drug’s behavior in the body.
Comparison with Similar Compounds
Piroxicam: Another oxicam class NSAID with similar anti-inflammatory and analgesic properties.
Meloxicam: Known for its preferential inhibition of COX-2 over COX-1, reducing gastrointestinal side effects.
Tenoxicam: Similar to Lornoxicam but with a longer half-life, providing prolonged effects.
Uniqueness of Lornoxicam-d4:
Deuterium Labeling: The presence of deuterium atoms makes this compound unique for research purposes, allowing for more precise tracking and analysis in pharmacokinetic and metabolic studies.
Enhanced Stability: Deuterium atoms can enhance the stability of the compound, making it more resistant to metabolic degradation.
Properties
IUPAC Name |
6-chloro-4-hydroxy-2-methyl-1,1-dioxo-N-(3,4,5,6-tetradeuteriopyridin-2-yl)thieno[2,3-e]thiazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O4S2/c1-17-10(13(19)16-9-4-2-3-5-15-9)11(18)12-7(23(17,20)21)6-8(14)22-12/h2-6,18H,1H3,(H,15,16,19)/i2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHQHAUOOXYABV-QFFDRWTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])NC(=O)C2=C(C3=C(C=C(S3)Cl)S(=O)(=O)N2C)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857942 |
Source


|
| Record name | 6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-N-[(~2~H_4_)pyridin-2-yl]-1,2-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216527-48-8 |
Source


|
| Record name | 6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-N-[(~2~H_4_)pyridin-2-yl]-1,2-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[2-(Ethylseleno)ethyl]hydantoin](/img/structure/B565346.png)



![2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole](/img/structure/B565354.png)

![10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido[2,3-c][2]benzazepine-10-carboxamide](/img/structure/B565356.png)







